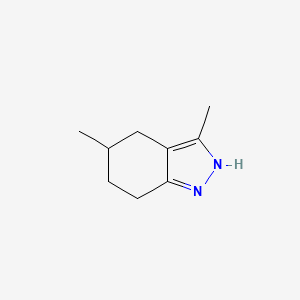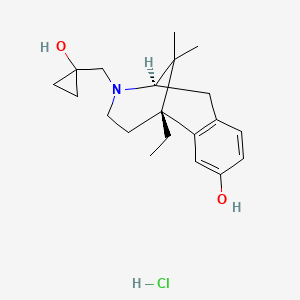
N-Acetyl L-Thyroxine Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl L-Thyroxine Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₇I₄NO₅ and its molecular weight is 846.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Interest : The synthesis of thyroxine analogs, such as 3,3′,5,5′-tetramethyl-L-thyronine, which replaces the iodine atoms in thyroxine with methyl groups, is of considerable biological interest. This synthesis involves N-acetyl-3,5-dicyano-L-phenylalanine ethyl ester derivatives (Block & Coy, 1972).
Molecular Conformation and Biological Activity : The molecular conformation of halogen-free thyroxine analogs, such as 4-methoxy-3,5,3'-trimethyl-L-thyronine N-acetyl ethyl ester, has been determined using x-ray diffraction. The conformation is similar to the natural thyroid hormone T3, suggesting potential biological activity (Cody, 1978).
Thyroxine-Protein Interactions : Studies on the binding of various thyroxine analogs to thyroxine-binding globulin (TBG) have been conducted to understand their effectiveness in competing with thyroxine. N-acetyl-L-thyroxine and N-acetyl-L-thy roxine ethyl ester are among the analogs tested (Hao & Tabachnick, 1971).
Synthesis for Metabolic Studies : The synthesis of L-thyroxine labeled with C14 in the phenolic ring has been used to study the metabolism of thyroid hormone, providing insights into the metabolic fate of the diphenyl ether moiety of the molecule (Gortatowski, Kumagai, & West, 1963).
Stereochemistry of Diphenyl Ethers : Research on the stereochemistry of diphenyl ethers related to thyroxine has been conducted using NMR, which revealed insights into the conformational properties of thyroxine analogs (Lehman & Jorgensen, 1965).
Thyroxine Metabolites Synthesis : Synthesis of potential metabolites of thyroxine and triiodothyronine has been studied, contributing to understanding the metabolism and potential therapeutic applications of these hormones (Wilkinson, 1956).
Wirkmechanismus
Target of Action
N-Acetyl L-Thyroxine Ethyl Ester is a derivative of L-tyrosine, an amino acid found in many proteins . It is used as a substrate for the detection, differentiation, and characterization of various proteases and esterases .
Mode of Action
The compound interacts with its targets, proteases and esterases, by serving as a substrate. These enzymes catalyze the hydrolysis of the ester bond in this compound, leading to the release of L-tyrosine .
Biochemical Pathways
The hydrolysis of this compound by proteases and esterases is part of the broader protein degradation pathway. The released L-tyrosine can then be incorporated into new proteins or metabolized further, affecting various downstream biochemical pathways .
Pharmacokinetics
The esterification of the carboxyl group of L-tyrosine is known to increase its lipophilicity, thus improving its pharmacokinetics .
Result of Action
The hydrolysis of this compound by proteases and esterases results in the release of L-tyrosine. This can have various molecular and cellular effects, depending on the specific context. For example, L-tyrosine is a precursor for the synthesis of several important bioactive compounds, including neurotransmitters and hormones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze it can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the compound’s stability and efficacy can be influenced by the polarity of the solvent in which it is dissolved .
Biochemische Analyse
Biochemical Properties
N-Acetyl L-Thyroxine Ethyl Ester interacts with various enzymes, proteins, and other biomolecules. It has been used as a substrate in transesterification reactions with 1 M propan-1-ol catalyzed by Carlsberg protease protein-coated microcrystals (PCMC) . It is also used to test the performance of subtilisin Carlsberg protein-coated microcrystals (PCMC) .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to elucidate its exact mechanism of action.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of tyrosine
Eigenschaften
IUPAC Name |
ethyl (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJCVUANVPHHP-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17I4NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)




